molecular formula C11H13FO B7862604 1-(3-Fluorophenyl)-1-cyclopropyl ethanol

1-(3-Fluorophenyl)-1-cyclopropyl ethanol

Cat. No.: B7862604
M. Wt: 180.22 g/mol
InChI Key: YFBVEJDMOYAXPQ-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)-1-cyclopropyl ethanol is a chemical compound with the molecular formula C8H9FO It is characterized by a fluorophenyl group attached to a cyclopropyl ring, which is further connected to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)-1-cyclopropyl ethanol can be synthesized through several synthetic routes. One common method involves the reaction of 3-fluorophenyl magnesium bromide with cyclopropyl bromide followed by reduction with ethanol. The reaction conditions typically require anhydrous solvents, inert atmosphere, and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)-1-cyclopropyl ethanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorine atom, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like hydroxide (OH-) or alkyl halides can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of 1-(3-fluorophenyl)-1-cyclopropyl ketone or carboxylic acid.

  • Reduction: Formation of 1-(3-fluorophenyl)-1-cyclopropylamine or other reduced derivatives.

  • Substitution: Formation of various fluorophenyl-substituted cyclopropyl compounds.

Scientific Research Applications

1-(3-Fluorophenyl)-1-cyclopropyl ethanol has several scientific research applications, including:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-Fluorophenyl)-1-cyclopropyl ethanol exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

1-(3-Fluorophenyl)-1-cyclopropyl ethanol is unique due to its specific structural features. Similar compounds include:

  • 1-(3-Fluorophenyl)ethanol: Lacks the cyclopropyl group.

  • 1-(3-Fluorophenyl)cyclopropanol: Contains a hydroxyl group instead of an ethanol moiety.

  • 1-(3-Fluorophenyl)cyclopropylamine: Contains an amine group instead of an ethanol moiety.

Properties

IUPAC Name

1-cyclopropyl-1-(3-fluorophenyl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO/c1-11(13,8-5-6-8)9-3-2-4-10(12)7-9/h2-4,7-8,13H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBVEJDMOYAXPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)(C2=CC(=CC=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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